3,4,7-Triphenyl-1lambda4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene 3,4,7-Triphenyl-1lambda4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene
Brand Name: Vulcanchem
CAS No.: 16094-76-1
VCID: VC0108523
InChI: InChI=1S/C23H16S3/c1-4-10-17(11-5-1)20-16-21-22(18-12-6-2-7-13-18)23(25-26(21)24-20)19-14-8-3-9-15-19/h1-16H
SMILES: C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C23H16S3
Molecular Weight: 388.6 g/mol

3,4,7-Triphenyl-1lambda4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene

CAS No.: 16094-76-1

Main Products

VCID: VC0108523

Molecular Formula: C23H16S3

Molecular Weight: 388.6 g/mol

3,4,7-Triphenyl-1lambda4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene - 16094-76-1

CAS No. 16094-76-1
Product Name 3,4,7-Triphenyl-1lambda4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene
Molecular Formula C23H16S3
Molecular Weight 388.6 g/mol
IUPAC Name 3,4,7-triphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene
Standard InChI InChI=1S/C23H16S3/c1-4-10-17(11-5-1)20-16-21-22(18-12-6-2-7-13-18)23(25-26(21)24-20)19-14-8-3-9-15-19/h1-16H
Standard InChIKey LEKKUXBSJQYDRF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5
Synonyms 2,3,5-Triphenyl[1,2]dithiolo[1,5-b][1,2]dithiole-7-SIV
PubChem Compound 633631
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator